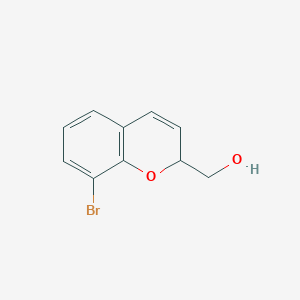![molecular formula C32H26S B12522287 2-[6-(Benzylsulfanyl)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene CAS No. 653599-35-0](/img/structure/B12522287.png)
2-[6-(Benzylsulfanyl)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene is a complex organic compound with the chemical formula C₃₂H₂₆S This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a benzylsulfanyl group and a fluorene moiety
Métodos De Preparación
The synthesis of 2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative with a benzylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a naphthalene compound is reacted with benzylthiol in the presence of a base.
Coupling with Fluorene: The naphthalene derivative is then coupled with a fluorene compound. This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the naphthalene derivative is reacted with a fluorene boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial production methods for this compound would likely involve optimization of these reactions to increase yield and purity, as well as scaling up the processes to meet industrial demands .
Análisis De Reacciones Químicas
2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzylsulfanyl group, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound. Common reagents for these reactions include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group would yield sulfoxides or sulfones, while electrophilic substitution could introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene has several scientific research applications:
Optoelectronics: Due to its unique electronic properties, this compound is studied for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic and optical characteristics.
Biological Labeling: The compound’s ability to interact with biological molecules makes it useful in the development of fluorescent probes for biological imaging and labeling.
Mecanismo De Acción
The mechanism by which 2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene exerts its effects is primarily related to its electronic structure. The compound can engage in intramolecular charge transfer, which is facilitated by the conjugated π-system spanning the naphthalene and fluorene moieties. This charge transfer can influence the compound’s optical and electronic properties, making it useful in various applications .
Comparación Con Compuestos Similares
Similar compounds to 2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene include other naphthalene and fluorene derivatives. Some examples are:
2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile: This compound also features a naphthalene ring with electron-donating and electron-accepting groups, making it useful in optoelectronic applications.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound is used in biological labeling and has similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting electronic properties, which make it particularly suitable for certain optoelectronic applications .
Propiedades
Número CAS |
653599-35-0 |
|---|---|
Fórmula molecular |
C32H26S |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
2-(6-benzylsulfanylnaphthalen-2-yl)-9,9-dimethylfluorene |
InChI |
InChI=1S/C32H26S/c1-32(2)30-11-7-6-10-28(30)29-17-15-26(20-31(29)32)23-12-13-25-19-27(16-14-24(25)18-23)33-21-22-8-4-3-5-9-22/h3-20H,21H2,1-2H3 |
Clave InChI |
UMYAWNIQMQHBBI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)SCC6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]-](/img/structure/B12522225.png)
![3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12522226.png)
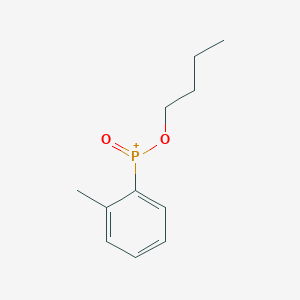
![Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate](/img/structure/B12522242.png)
![[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene](/img/structure/B12522243.png)
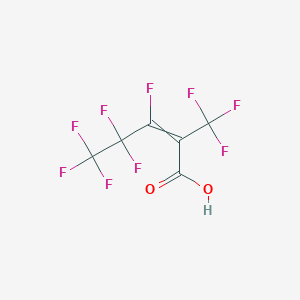
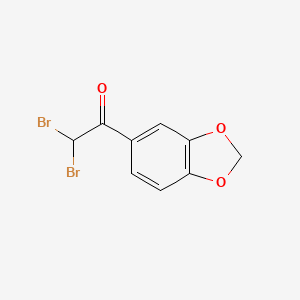
![2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12522257.png)
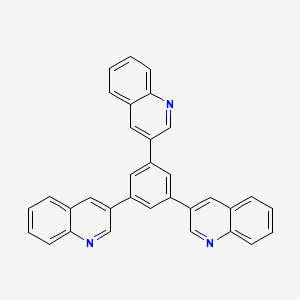

![7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12522270.png)

